![molecular formula C24H22N2O B2354985 4-(4-Tert-butylphenoxy)-2-phenylquinazoline CAS No. 866155-20-6](/img/structure/B2354985.png)
4-(4-Tert-butylphenoxy)-2-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of 4-tert-butylphenoxyacetonitrile . This compound has an empirical formula of C12H15NO and a molecular weight of 189.25 . It is a solid and is used in early discovery research .
Synthesis Analysis
While specific synthesis information for “4-(4-Tert-butylphenoxy)-2-phenylquinazoline” is not available, similar compounds have been synthesized using cyclotetramerisation of a dinitrile derivative in the presence of divalent metal salts . Another method involved the reaction of 4,5-bis(4-tert-butylphenoxy)phthalonitrile and 2,5-diamino-1,3,4-thiadiazole .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The structure of 4-tert-butylphenoxyacetonitrile is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, the band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline. However, detailed information on six to eight unique applications is not readily available in the search results. The available information suggests potential applications in Parkinson’s disease treatment as dual-target ligands. Below is a section based on the available data:
Parkinson’s Disease Treatment
4-(4-Tert-butylphenoxy)-2-phenylquinazoline: has been studied for its potential use as a dual-target ligand in Parkinson’s disease (PD) treatment. The compound is designed to inhibit monoamine oxidase B (MAO B) and antagonize histamine H3 receptors (H3R), which could positively affect dopamine regulation in PD patients .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 4-(4-Tert-butylphenoxy)-2-phenylquinazoline are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . H3R is a histamine receptor that plays a significant role in neurotransmission, and MAO B is an enzyme involved in the breakdown of dopamine in the brain .
Mode of Action
This compound acts as an antagonist for the H3R and an inhibitor for MAO B . By blocking H3R, it can increase the release of histamine, a neurotransmitter involved in wakefulness, appetite control, and learning. By inhibiting MAO B, it prevents the breakdown of dopamine, thereby increasing its availability .
Biochemical Pathways
The antagonism of H3R and inhibition of MAO B can have positive effects on dopamine regulation . This dual action could potentially enhance dopaminergic neurotransmission, which is often impaired in conditions like Parkinson’s disease .
Result of Action
The combined effect of H3R antagonism and MAO B inhibition by 4-(4-Tert-butylphenoxy)-2-phenylquinazoline could lead to enhanced dopaminergic neurotransmission . This could potentially result in improved motor control and other symptoms in conditions like Parkinson’s disease .
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenoxy)-2-phenylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2,3)18-13-15-19(16-14-18)27-23-20-11-7-8-12-21(20)25-22(26-23)17-9-5-4-6-10-17/h4-16H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDWFPUHMFADHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenoxy)-2-phenylquinazoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.